![molecular formula C7H13ClO B13706262 [(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
[(Chloromethoxy)methyl]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Chloromethoxy)methyl]cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethoxy group attached to a methyl group, which is further bonded to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloromethoxy)methyl]cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with chloromethyl methyl ether (MOMCl) under specific conditions. The reaction typically requires the presence of a strong base, such as sodium hydride (NaH), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes the decomposition of dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated in a fixed bed reactor to form cyclopentane, which is subsequently chloromethylated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
[(Chloromethoxy)methyl]cyclopentane can be compared with other cycloalkane derivatives, such as:
Cyclopentane: A simple cycloalkane with no substituents.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Chlorocyclopentane: A cyclopentane ring with a chlorine atom attached.
The presence of the chloromethoxy group in this compound imparts unique chemical properties and reactivity compared to these similar compounds .
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
chloromethoxymethylcyclopentane |
InChI |
InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2 |
InChI-Schlüssel |
BKQXHFPPYQHRRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


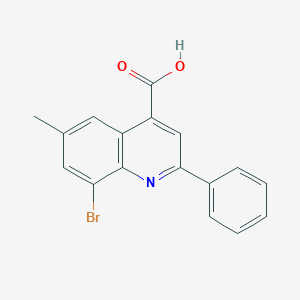
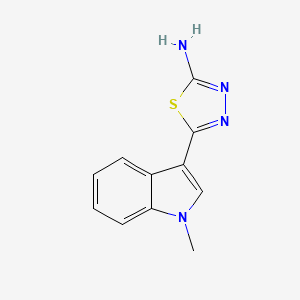

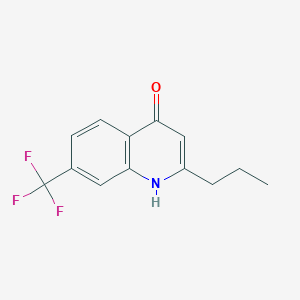
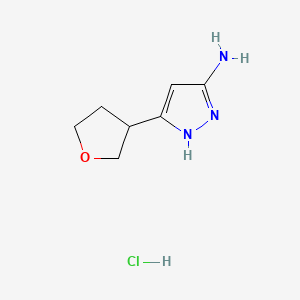
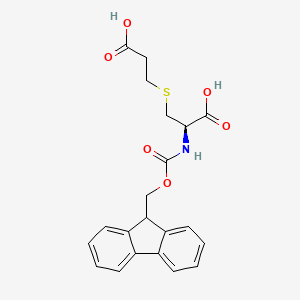
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
